2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,3-thiazol-2-yl)acetamide is a synthetically derived organic compound []. It belongs to the class of triazole derivatives that have shown promising bioactivity, particularly in the context of necroptosis inhibition []. Necroptosis is a form of regulated cell death involved in various pathological conditions, including ischemia-reperfusion injury and inflammatory diseases [].
2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,3-thiazol-2-yl)acetamide acts as an inhibitor of necroptosis []. Mechanistic studies suggest that it inhibits the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL), a key protein involved in the execution of necroptosis []. This inhibitory effect is linked to the compound's ability to disrupt the formation of the receptor-interacting serine/threonine-protein kinase 1 (RIPK1)-RIPK3 complex, another crucial step in the necroptotic pathway []. Further evidence from siRNA-mediated RIPK1 knockdown, drug affinity responsive target stability assays, and molecular dynamics simulations strongly indicates that RIPK1 is a specific target of 2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,3-thiazol-2-yl)acetamide [].
The primary application of 2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,3-thiazol-2-yl)acetamide identified in the provided literature is as a potential inhibitor of necroptosis []. This compound has shown significant inhibitory activity against necroptosis induced by various triggers, including tumor necrosis factor-α (TNF-α) and toll-like receptor (TLR) agonists []. Due to the involvement of necroptosis in numerous pathological conditions, 2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,3-thiazol-2-yl)acetamide holds promise for therapeutic development targeting diseases such as ischemia/reperfusion injury, myocardial infarction, atherosclerosis, and inflammatory bowel diseases [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2